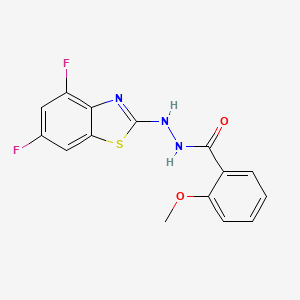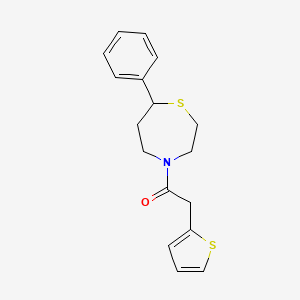
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a compound that is structurally related to a class of quinolone derivatives, which are known for their antibacterial properties. The compound is characterized by the presence of a cyclopropyl group and a chlorine atom as part of its quinoline core. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions including acyl-chlorination, condensation, decarboxylation, esterification, and cyclization processes. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate was achieved through such a sequence of reactions starting from 3-methoxyl-2,4,5-trifluorobenzoic acid with an overall yield of 48% . This suggests that the synthesis of this compound could potentially follow a similar pathway, with appropriate modifications to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a cyclopropyl group and a chlorine atom is likely to influence the compound's binding affinity to bacterial enzymes such as DNA topoisomerase IV, as seen in compounds with similar structures . The stereochemistry of these compounds can be determined using spectroscopic methods such as NMR, as demonstrated in the study of Reissert compounds .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions that are essential for their biological activity. For example, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involved the coupling of an acid with various amines to yield compounds with antimycobacterial activity . This indicates that this compound could also be amenable to similar reactions to create derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as melting and dissociation properties, are important for their pharmaceutical applications. The study of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride provided insights into its physicochemical properties, which are significant for the crystallization and purification processes . These findings can be extrapolated to understand the properties of this compound, which may have similar solubility and stability characteristics.
科学的研究の応用
Antimalarial and Antimicrobial Applications
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Beyond malaria, research has expanded into their potential application in managing various infectious and non-infectious diseases due to their biochemical properties. Efforts to repurpose these compounds for diseases like cancer have been highlighted, suggesting a broad therapeutic potential beyond their initial use. The exploration of racemic chloroquine and its enantiomers indicates a promising avenue for discovering additional benefits across various diseases, emphasizing the need for further evaluation of antimalarials and structural analogs in clinical use (Njaria et al., 2015).
Antioxidant Properties
Chlorogenic acid, while not a direct derivative, shares functional relevance in terms of bioactivity, particularly in its role as an antioxidant. It demonstrates potential in treating metabolic syndrome and associated disorders due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound's broad spectrum of health-promoting properties underlines the importance of dietary polyphenols and their derivatives in managing complex health issues (Santana-Gálvez et al., 2017).
Role in Cancer Therapy
The repurposing of chloroquine-containing compounds for cancer therapy has been of significant interest. Linking the mode of action of these antimalarials with cancer cell proliferation signaling pathways could facilitate the development of new treatments that use these compounds as synergistic partners in anticancer combination chemotherapy. This approach highlights the potential of quinoline derivatives in contributing to more effective cancer treatment strategies, illustrating the importance of understanding their biochemical mechanisms (Njaria et al., 2015).
Antimicrobial and Enzymatic Applications
Research into the enzymatic degradation of organic pollutants presents another area where quinoline derivatives and related compounds could have implications. The use of enzymes in the presence of redox mediators to enhance the efficiency of degrading recalcitrant compounds indicates a potential environmental application for these chemicals. This enzymatic approach suggests an innovative way to address pollution, particularly in treating wastewater and industrial effluents, highlighting the versatility of these compounds in environmental science (Husain & Husain, 2007).
特性
IUPAC Name |
6-chloro-2-cyclopropylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVACCQTKXGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

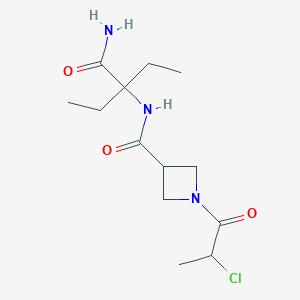
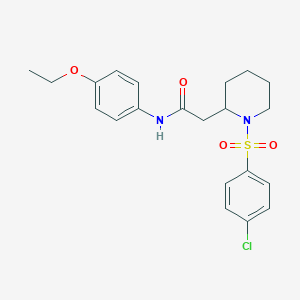
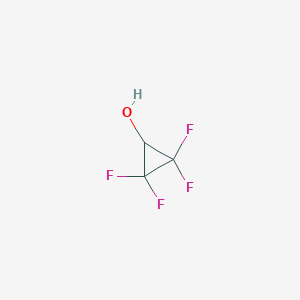
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)
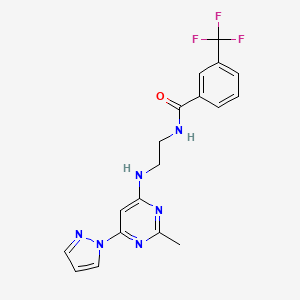
![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)
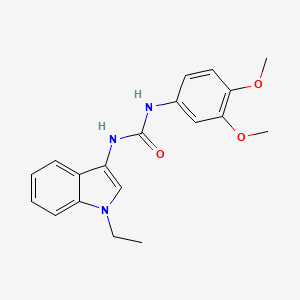
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)
